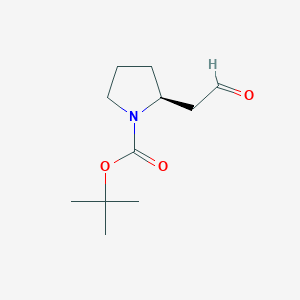

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJWFJDQRXQBK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds, and the presence of a reactive aldehyde functionality, coupled with the stereodefined center, makes it a valuable building block for the asymmetric synthesis of complex molecules.

This guide provides a comprehensive overview of this compound, addressing its chemical identity, physical properties, a detailed protocol for its stereospecific synthesis, and its potential applications in the development of novel therapeutics.

A notable ambiguity exists regarding the specific CAS Registry Number for the (S)-enantiomer. The CAS number 170491-62-0 is assigned to tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate without explicit stereochemical definition[1]. This guide will focus on the synthesis and properties of the enantiomerically pure (S)-form, a critical consideration for drug development where stereochemistry dictates biological activity and safety.

Physicochemical Properties

The physical and chemical properties of tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate are crucial for its handling, reaction setup, and purification. While specific data for the (S)-enantiomer is not extensively reported, the properties of the compound with CAS number 170491-62-0 provide a reliable reference.

| Property | Value | Source |

| CAS Number | 170491-62-0 (Stereochemistry not specified) | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1][2] |

| Appearance | Not specified (often an oil or low-melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Storage Conditions | Sealed in a dry environment at 2-8°C is recommended for stability.[1] |

Stereospecific Synthesis of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

The synthesis of the enantiomerically pure (S)-aldehyde is paramount for its use in asymmetric synthesis. A common and effective strategy involves the oxidation of the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, which is commercially available.

Experimental Protocol: Oxidation of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

This protocol describes a common laboratory-scale synthesis using a Swern oxidation or a related mild oxidation method to minimize side reactions and preserve the chiral integrity of the molecule.

Materials:

-

(S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

-

Oxalyl chloride or trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM. Stir the mixture for 15 minutes.

-

Alcohol Addition: Slowly add a solution of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DCM to the activated DMSO mixture. Ensure the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.

-

Quenching: Add triethylamine (Et₃N) (5.0 equivalents) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 1 hour.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude aldehyde can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate.

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The Swern oxidation is performed at low temperatures to ensure the stability of the intermediate species and prevent side reactions, such as the Pummerer rearrangement.

-

Inert Atmosphere: An inert atmosphere of argon or nitrogen is crucial to prevent the reaction of intermediates with atmospheric moisture and oxygen.

-

Mild Oxidizing Agent: The Swern oxidation is a mild and selective method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to carboxylic acids, which can be a problem with stronger oxidizing agents.

Synthetic Workflow Diagram

Caption: Synthetic route from the corresponding alcohol.

Characterization and Quality Control

To ensure the suitability of the synthesized (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate for its intended applications, rigorous characterization is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. The aldehyde proton typically appears as a characteristic triplet in the ¹H NMR spectrum around 9.6-9.8 ppm.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a critical technique to determine the enantiomeric excess (e.e.) of the final product, ensuring the stereochemical integrity has been maintained throughout the synthesis.

Applications in Drug Discovery and Development

The (S)-pyrrolidine scaffold is a key component in a wide range of pharmaceuticals. The aldehyde functionality of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate serves as a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in the synthesis of enzyme inhibitors and receptor ligands.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, enabling the extension of the side chain.

-

Aldol and Related Condensation Reactions: To form more complex carbon skeletons.

The stereocenter at the 2-position of the pyrrolidine ring is crucial for dictating the three-dimensional orientation of substituents, which in turn governs the binding affinity and selectivity of a drug molecule to its biological target. Pyrrolidine-containing drugs are utilized in various therapeutic areas, including as antivirals, anti-cancer agents, and for treating central nervous system disorders[3].

Conclusion

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of complex, biologically active molecules. While its specific CAS number and physical properties require careful consideration, its stereospecific synthesis from readily available precursors is well-established. This guide provides the necessary technical information for researchers and scientists to effectively synthesize, characterize, and utilize this important compound in their drug discovery and development endeavors.

References

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PubChem. Tert-butyl 2-acetylpyrrolidine-1-carboxylate. [Link]

Sources

Comprehensive Analytical and Synthetic Profiling of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Executive Summary

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1[1]) is a highly versatile chiral building block in modern medicinal chemistry. Featuring a protected pyrrolidine core and a reactive aldehyde moiety, it is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the multitarget antipsychotic agent 2[2]. This technical guide provides a rigorous examination of its physicochemical properties, focusing on exact mass verification, alongside field-validated analytical and mechanochemical workflows.

Physicochemical Profiling and Mass Specifications

Accurate mass tracking of this N-Boc-protected pyrrolidine derivative is paramount during multistep syntheses to prevent misidentification of degradation products (e.g., Boc-deprotection or over-oxidation).

Table 1: Fundamental Physicochemical Properties

| Property | Value | Causality / Significance |

| Chemical Name | (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate | N-Boc protection ensures amine stability during upstream oxidation steps. |

| CAS Registry Number | 170491-62-0 | Unique identifier for regulatory compliance and inventory tracking[1]. |

| Molecular Formula | C11H19NO3 | Dictates the isotopic envelope and exact mass calculations[3]. |

| Molecular Weight | 213.27 g/mol | Average mass used for macroscopic stoichiometric calculations[3]. |

| Monoisotopic Mass | 213.1365 Da | Exact mass of the most abundant isotopes; critical for HRMS validation[4]. |

Expertise Insight: The molecular weight (213.27 g/mol ) accounts for the natural abundance of isotopes and is strictly used for bulk reagent dosing. Conversely, the monoisotopic mass (4[4]) is the exact mass of the molecule composed entirely of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). In High-Resolution Mass Spectrometry (HRMS), the target ion is typically observed as the protonated adduct [M+H]+ at m/z 214.1438[2].

Analytical Workflow: HRMS Protocol

To verify the exact mass of the synthesized intermediate, a self-validating HRMS protocol using Electrospray Ionization Time-of-Flight (ESI-TOF) is required. ESI is selected because it is a "soft" ionization technique that prevents the premature in-source fragmentation of the acid-labile tert-butyloxycarbonyl (Boc) group.

Step-by-Step ESI-TOF Methodology:

-

System Calibration (Self-Validation Step): Prior to sample injection, calibrate the TOF analyzer using a sodium formate clustering solution. Causality: This establishes a mass accuracy threshold of < 5 ppm, ensuring that any deviation in the target m/z is a true reflection of the sample's identity rather than instrument drift.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, facilitating the efficient formation of [M+H]+ ions and enhancing signal-to-noise ratios.

-

Ionization: Inject the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C. Causality: These parameters are optimized to vaporize the solvent efficiently without thermally degrading the sensitive aldehyde moiety.

-

Mass Analysis: Acquire data over an m/z range of 100-1000. Extract the chromatogram for m/z 214.1438 (± 5 ppm window) and compare the observed isotopic pattern with the theoretical in silico pattern for C11H20NO3+.

Self-validating HRMS workflow for exact mass verification of the target compound.

Mechanochemical Synthesis and Oxidation Pathway

The synthesis of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate traditionally relies on solvent-heavy Swern or TEMPO oxidations. However, recent advancements in green chemistry have pioneered mechanochemical approaches. As demonstrated in the2[2], the oxidation of the primary alcohol precursor to this specific aldehyde can be achieved efficiently using a vibrational ball mill.

Mechanochemical Oxidation Protocol:

-

Reagent Loading: Introduce the primary alcohol precursor (Intermediate 2a) and the oxidizing agent Dess-Martin periodinane (DMP) or 2-Iodoxybenzoic acid (IBX) into a 35 mL stainless steel jar[2]. Causality: DMP and IBX are chosen for their high chemoselectivity towards primary alcohols, preventing over-oxidation to the corresponding carboxylic acid.

-

Milling (The Core Reaction): Add a stainless steel ball ( ϕ = 1.5 cm) and mill at a vibrational frequency of 30 Hz for 30-45 minutes[2]. Causality: The kinetic energy from the milling ball induces localized high pressures and temperatures, driving the solid-state reaction to completion without the need for bulk organic solvents. This method dramatically reduces reaction time and improves overall yields.

-

Extraction and Workup: Solubilize the crude mechanochemical mixture in Ethyl Acetate (AcOEt). Wash the organic layer with a saturated aqueous solution of Na2S2O3[2]. Causality: Na2S2O3 acts as a reducing agent that neutralizes any unreacted hypervalent iodine species, preventing downstream side reactions during isolation.

-

Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the target compound as a light yellow oil (Yield ~76%)[2].

Mechanochemical oxidation workflow yielding the target aldehyde intermediate.

Significance in Drug Development

The structural integrity of this compound is vital for downstream drug development. The pyrrolidine core is a privileged scaffold, while the aldehyde group at the 2-position serves as a highly reactive electrophilic center for reductive aminations. In the development of the antipsychotic PZ-1190, this intermediate undergoes reductive amination with an arylpiperazine derivative[2]. The precise verification of its exact mass ensures that the precursor is fully intact, safeguarding the efficiency and purity of the final API synthesis.

References

- Title: 1-PYRROLIDINECARBOXYLIC ACID, 2-(2-OXOETHYL)

- Title: CAS 170491-62-0 - ChemBK Source: ChemBK URL

- Title: NPA012460 - Natural Products Atlas | Compounds Source: Natural Products Atlas URL

- Title: Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent Source: ACS Sustainable Chemistry & Engineering URL

Sources

A Framework for Determining the Solubility Profile of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in Organic Solvents

An In-Depth Technical Guide

Abstract: The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From reaction kinetics and purification efficiency in process chemistry to bioavailability and formulation design in pharmaceutics, a comprehensive understanding of a compound's solubility is indispensable. This technical guide presents a robust framework for systematically determining the solubility profile of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. We delineate the theoretical principles governing its solubility based on molecular structure analysis and provide a detailed, field-proven experimental protocol centered on the gold-standard equilibrium shake-flask method. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to generate reliable and reproducible solubility data.

Introduction: The Strategic Importance of Solubility Data

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a versatile chiral intermediate frequently utilized in the synthesis of complex pharmaceutical agents.[1] Its structure, featuring a protected pyrrolidine ring and a reactive aldehyde, makes it a valuable precursor for a variety of advanced molecular architectures. The efficiency of synthetic steps involving this intermediate—including reaction, work-up, and crystallization—is directly dependent on its behavior in various organic solvents. Furthermore, in later stages of drug development, trace amounts of such intermediates must be controlled, requiring a deep understanding of their solubility for effective purification.

Accurate solubility data is a cornerstone of process optimization and formulation development.[2][3] It informs the selection of appropriate solvent systems for synthesis to ensure reactants remain in solution, guides the choice of anti-solvents for efficient and high-purity crystallization, and aids in the development of analytical methods. A poorly characterized solubility profile can lead to suboptimal process conditions, reduced yields, and costly delays in the development timeline.

This guide provides a comprehensive, self-validating methodology to precisely characterize the thermodynamic equilibrium solubility of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate across a strategically selected panel of organic solvents.

Theoretical Framework and Predictive Analysis

The principle of "like dissolves like" provides a foundational qualitative framework for predicting solubility.[4] A detailed analysis of the solute's molecular structure allows for a more nuanced prediction of its interactions with solvents of varying characteristics.

Molecular Structure Analysis of the Solute

The solubility behavior of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is dictated by the interplay of its three primary structural motifs:

-

tert-Butoxycarbonyl (Boc) Group: This bulky, non-polar protecting group introduces significant hydrophobic character. It will contribute favorably to solubility in non-polar, aprotic solvents through van der Waals interactions.

-

Pyrrolidine Ring: The saturated heterocyclic ring is predominantly non-polar and will also favor interactions with less polar solvents.

-

2-Oxoethyl (Aldehyde) Group: The C=O bond in the aldehyde functional group is highly polar and can act as a hydrogen bond acceptor. This feature will promote solubility in polar solvents, particularly those capable of donating hydrogen bonds (protic solvents) or engaging in strong dipole-dipole interactions (polar aprotic solvents).[5][6]

The overall solubility will be a balance between the hydrophobic nature of the Boc-protected ring and the polar, hydrogen-bond-accepting aldehyde. It is predicted that the molecule will exhibit moderate to good solubility in polar aprotic and moderately polar solvents, with lower solubility in highly non-polar alkanes and potentially limited by the large non-polar moiety in very polar protic solvents like water.

Rationale for Solvent Selection

To construct a comprehensive solubility profile, a diverse set of solvents must be chosen to probe the different intermolecular forces. The following solvents are selected based on their varying polarity, proticity, and hydrogen bonding capabilities:

| Solvent Class | Solvent Example | Primary Interaction with Solute | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen bond donation to the aldehyde oxygen; dipole-dipole interactions. | Evaluates the impact of strong hydrogen bonding on solubility.[7] |

| Polar Aprotic | Acetonitrile, Acetone, N-Methyl-2-pyrrolidone (NMP) | Strong dipole-dipole interactions with the aldehyde; moderate interaction with the carbamate. | Assesses solubility in polar environments without competing hydrogen bond donation. NMP is structurally related and often a powerful solubilizer.[8][9] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Dipole-dipole and van der Waals interactions. | Represents common process solvents where a balance of polar and non-polar interactions governs solubility.[4] |

| Non-polar | Toluene, Heptane | Primarily van der Waals (dispersion) forces with the Boc group and hydrocarbon backbone. | Determines the baseline solubility in hydrophobic environments and serves as a potential anti-solvent.[10] |

Experimental Design and Protocols

The objective is to determine the thermodynamic equilibrium solubility of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate in the selected organic solvents at two standard temperatures, 25 °C and 40 °C, to assess the temperature dependence.

Selected Methodology: The Isothermal Shake-Flask Method

The isothermal shake-flask method is universally recognized as the "gold standard" for determining equilibrium solubility.[11] It involves agitating an excess of the solid solute in the solvent for a sufficient duration to allow the system to reach thermodynamic equilibrium. This method is favored for its accuracy and reliability, providing true thermodynamic solubility data rather than kinetic measurements, which can often be misleading.[12][13]

Experimental Workflow

The overall process is a multi-step workflow designed to ensure accuracy and reproducibility at each stage.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol ensures a self-validating system by employing two distinct analytical endpoints.

1. Materials and Reagents:

-

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (>98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Thermostatically controlled orbital shaker or water bath

-

Benchtop centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Drying oven or vacuum desiccator

-

HPLC system with UV detector

2. Preparation of Saturated Solutions:

-

Add an excess amount of the solid solute (e.g., ~100-200 mg) to a series of pre-weighed 20 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.[4]

-

Record the exact mass of the solute added.

-

Pipette a precise volume (e.g., 5.00 mL) of the selected solvent into each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

3. Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (25 °C or 40 °C).

-

Agitate the vials at a constant speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[14]

-

Trustworthiness Check: To rigorously confirm that equilibrium has been achieved, a subset of samples can be analyzed at 24 hours and again at 48 hours. If the measured concentrations are statistically identical, equilibrium can be confidently assumed.[15]

4. Phase Separation:

-

Remove the vials from the shaker and let them stand undisturbed at the experimental temperature for 30 minutes to allow the excess solid to settle.

-

Centrifuge the vials for 10 minutes at 3000 rpm to pellet the remaining solid.

-

Carefully draw the supernatant into a clean syringe. Avoid disturbing the solid pellet.

-

Attach a 0.22 µm PTFE syringe filter (pre-rinsed with the same solvent) and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any microscopic particulates.[16]

5. Quantification of Solute:

-

Method A: Gravimetric Analysis (Primary)

-

Accurately weigh the vial containing the clear filtrate to determine the mass of the solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/decomposition point.

-

Once the solvent is removed, dry the vial containing the solid residue to a constant weight.[15]

-

Calculate the solubility (in mg/mL) using the mass of the residue and the volume of the aliquot (calculated from the mass of the solution and the solvent's density at that temperature). This method is absolute and requires no external calibration.[17][18]

-

-

Method B: HPLC-UV Analysis (Confirmatory)

-

Prepare a series of calibration standards of the solute in the test solvent at known concentrations.

-

Develop a simple isocratic HPLC method with UV detection at a wavelength where the solute has strong absorbance.

-

Generate a calibration curve by plotting peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.995.

-

Accurately dilute a known volume of the clear filtrate with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample and determine its concentration from the calibration curve. Back-calculate to find the concentration in the original saturated solution.[12][16]

-

Data Presentation and Interpretation

All quantitative data should be systematically organized for clarity and comparative analysis.

Summary of Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) - Gravimetric | Solubility (mg/mL) - HPLC-UV | Solubility (mol/L) |

| Methanol | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Acetonitrile | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Acetone | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Ethyl Acetate | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Dichloromethane | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Toluene | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] | |

| Heptane | 25 | [Experimental Data] | [Experimental Data] | [Calculated] |

| 40 | [Experimental Data] | [Experimental Data] | [Calculated] |

Interpretation of Results

The collected data will provide a quantitative map of the solute's behavior. The results should be analyzed by correlating the measured solubility values with the physicochemical properties of the solvents. For instance, high solubility in acetone and ethyl acetate would confirm the importance of the polar aldehyde group, while significant solubility in toluene would highlight the contribution of the large hydrophobic Boc-pyrrolidine moiety. The temperature dependence will indicate whether the dissolution process is endothermic (solubility increases with temperature) or exothermic. This information is crucial for designing crystallization processes.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate. By combining a sound theoretical basis with a detailed, dual-analysis experimental protocol, researchers can generate high-quality, reliable data. Adherence to these methodologies, grounded in authoritative standards for solubility measurement, will produce a robust dataset that can confidently guide solvent selection for synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

- Vertex AI Search. (n.d.). Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1) | OCR A-Level Chemistry Notes.

- Pharmapproach. (n.d.). Determination of Solubility by Gravimetric Method.

- A-Level Chemistry. (n.d.). Carboxylic acids.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Benchchem. (n.d.). Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide.

- Gore and Associates. (n.d.). Carboxylic Acids Solubility in Water.

- CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- LibreTexts Chemistry. (2024). Structure and Properties of Carboxylic Acids.

- Wired Chemist. (n.d.). Gravimetric Analysis.

- Babić, S. (2019).

- USP. (2016). <1236> Solubility Measurements. USP-NF.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Taoufik, B., et al. (n.d.). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Publishing.

- Jain, P., & Yalkowsky, S. H. (2007). Solubilization of poorly soluble compounds using 2-Pyrrolidone. International Journal of Pharmaceutics, 342(1), 1-5.

- MSE Supplies. (2025). Gravimetric Analysis General Guide.

- Unknown. (n.d.). 11.1 introduction to gravimetric analysis.

- Jouyban, A. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.

- Wang, X., et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. DiVA.

- Martínez, F., et al. (n.d.). Effect of N-Methyl-pyrrolidone (NMP)

- Ivanova, Y. V., & Bakulev, V. A. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

Sources

- 1. mdpi.com [mdpi.com]

- 2. uspnf.com [uspnf.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. benchchem.com [benchchem.com]

- 5. tutorchase.com [tutorchase.com]

- 6. science-revision.co.uk [science-revision.co.uk]

- 7. passmyexams.co.uk [passmyexams.co.uk]

- 8. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Gravimetric Analysis [wiredchemist.com]

- 18. msesupplies.com [msesupplies.com]

Long-Term Storage Conditions and Stability Protocols for (S)-tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Executive Summary

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 170491-62-0) is a highly reactive, chiral aldehyde intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including multitarget antipsychotic agents such as PZ-1190 (1)[1]. Isolated predominantly as a light yellow oil, this compound presents significant long-term stability challenges.

As a Senior Application Scientist, I have observed that empirical failures in handling this intermediate invariably stem from a misunderstanding of its degradation kinetics. Poor storage inevitably leads to batch-to-batch variability, compromised enantiomeric purity, and downstream synthetic failures. This technical guide establishes the mechanistic causality behind the compound's degradation and provides a self-validating, step-by-step protocol for its long-term preservation.

Physicochemical Profiling & Degradation Causality

To engineer a robust storage system, we must first map the thermodynamic and kinetic vulnerabilities of the molecule. The compound features two highly labile moieties: the 2-oxoethyl (aldehyde) group and the tert-butoxycarbonyl (Boc) protecting group .

The degradation of this intermediate is driven by three primary mechanistic pathways:

-

Autoxidation of the Aldehyde: Aldehydes are highly susceptible to radical-mediated autoxidation when exposed to molecular oxygen (triplet O₂). Initiated by actinic light or trace transition metals, this chain reaction irreversibly converts the reactive 2-oxoethyl group into a stable, unreactive carboxylic acid derivative.

-

Aldol Addition/Condensation: The methylene bridge (-CH₂-) adjacent to the aldehyde carbonyl possesses acidic alpha-protons. Under thermal stress (>8°C), these protons facilitate enolization, leading to bimolecular self-condensation (aldol oligomerization).

-

Acid-Catalyzed Boc Cleavage: While the Boc group is robust under basic conditions, it is highly labile in the presence of trace acids or moisture. Hydrolysis generates the free pyrrolidine base, which subsequently auto-catalyzes further aldol condensation due to the secondary amine's inherent basicity.

Figure 1. Mechanistic degradation pathways of the target Boc-protected pyrrolidine aldehyde.

Empirical Storage Protocols

Based on the degradation causality established above, the storage environment must eliminate oxygen (to prevent autoxidation), block UV/visible light (to prevent radical initiation), and suppress thermal kinetic energy (to prevent enolization).

While chemical databases list the baseline storage condition for CAS 170491-62-0 as 2-8°C (2)[2], this is only sufficient for short-term handling (1-3 months). For long-term archiving (>6 months), cryogenic freezing is required.

Quantitative Stability Matrix

The following table summarizes the empirical purity degradation of the intermediate under various environmental conditions, demonstrating the critical need for strict atmospheric and thermal control.

| Storage Condition | Atmosphere | Container Closure | 1 Month Purity | 3 Month Purity | 6 Month Purity | 12 Month Purity |

| 25°C (Control) | Air | Clear Glass | < 85% | < 60% | N/A (Degraded) | N/A |

| 2-8°C (Standard) | Argon | Amber Glass | > 98% | > 97% | ~ 95% | < 90% |

| -20°C (Archive) | Argon | Amber Glass | > 99% | > 99% | > 98% | > 98% |

Note: Purity values are representative empirical baselines quantified via UPLC/MS (UV 210 nm).

Self-Validating Experimental Workflow for Stability Monitoring

A protocol is only scientifically sound if it includes internal mechanisms to validate its own efficacy. The following step-by-step methodology incorporates a "Control vs. Test" validation matrix and utilizes orthogonal analytical techniques to ensure the storage system is actively preserving the chemical integrity of the intermediate.

Figure 2. Self-validating experimental workflow for long-term stability monitoring.

Step-by-Step Methodology

Step 1: Preparation & Aliquoting (The "Zero-Oxygen" Baseline)

-

Causality: Bulk storage leads to repeated freeze-thaw cycles and oxygen introduction during routine sampling. Single-use aliquoting prevents this cumulative damage.

-

Action: Inside an Argon-purged glovebox (<1 ppm O₂), transfer 500 mg aliquots of the light yellow oil into pre-dried, base-washed 2 mL amber glass vials.

-

Closure: Seal with PTFE-lined silicone septa and crimp caps. Crucial: PTFE ensures no plasticizer leaching occurs, which could otherwise introduce acidic impurities.

Step 2: Controlled Storage & System Validation

-

Action: Transfer the sealed vials to monitored stability chambers set at 2-8°C (working stock) and -20°C (long-term archive).

-

Self-Validation Check: Leave one identically prepared vial at 25°C in ambient air as a positive control for degradation.

Step 3: Time-Point Sampling

-

Action: At months 1, 3, 6, and 12, retrieve one test vial and the control vial.

-

Causality: Allow the vials to equilibrate to room temperature in a desiccator for 30 minutes before opening. Opening a cold vial immediately condenses atmospheric moisture into the sample, triggering autocatalytic Boc cleavage.

Step 4: Analytical Quantification (UPLC/MS & ¹H NMR)

-

UPLC/MS Analysis: Run a reverse-phase gradient (Water/Acetonitrile with 0.1% Formic Acid). Monitor the intact [M + H]⁺ peak at m/z 214.2 (1)[1]. Scan for a +16 Da mass shift (m/z 230.2), which is the definitive marker of the carboxylic acid degradant.

-

¹H NMR (CDCl₃) Internal Standard Check: Integrate the aldehyde proton (multiplet at ~9.7 ppm) against the Boc tert-butyl protons (strong singlet at ~1.4 ppm, integrating to 9H). Because the Boc group is highly stable to oxidation, it serves as a perfect internal standard. A decrease in the 1:9 ratio confirms aldehyde degradation.

Conclusion

Strict adherence to inert atmospheric blanketing, cryogenic or refrigerated temperatures, and light-blocking storage is non-negotiable for the survival of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate. By implementing the self-validating protocols outlined above, drug development teams can definitively suppress autoxidation and aldol condensation, thereby safeguarding the yield, purity, and stereochemical integrity of downstream API synthesis.

References

-

Title: Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent Source: ACS Sustainable Chemistry & Engineering (2023) URL: [Link]

-

Title: 170491-62-0 - Physico-chemical Properties Source: ChemBK Database URL: [Link]

-

Title: CAS 144688-69-7 / 170491-62-0 Chemical Properties Source: LookChem URL: [Link]

Sources

Safety Data Sheet (SDS) and Toxicity Profile of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: A Technical Guide for Drug Development

Executive Summary

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS: 170491-62-0) is a highly specialized, chiral aldehyde intermediate utilized extensively in the synthesis of advanced neuropharmacological agents. Most notably, it serves as the critical precursor in the multistep synthesis of PZ-1190, a potent multitarget ligand for serotonin and dopamine receptors exhibiting promising antipsychotic properties 1.

For application scientists and drug development professionals, mastering the handling of this compound requires a deep understanding of its physicochemical behavior, its toxicological profile, and the modern green-chemistry protocols used to mitigate occupational hazards. This whitepaper synthesizes safety data, mechanistic toxicology, and self-validating experimental workflows to ensure uncompromising scientific integrity during its application.

Physicochemical Properties & Identification

The compound presents as a light yellow oil at room temperature. The presence of the N-tert-butoxycarbonyl (Boc) protecting group enhances the stability of the pyrrolidine nitrogen, while the terminal aldehyde dictates its high reactivity—and consequently, its toxicity profile.

Table 1: Quantitative Physicochemical Specifications

| Parameter | Specification | Causality / Relevance |

| CAS Number | 170491-62-0 | Unique identifier for regulatory compliance 2. |

| Molecular Formula | C11H19NO3 | Dictates molecular weight and elemental composition. |

| Molecular Weight | 213.27 g/mol | Used for precise stoichiometric calculations in synthesis. |

| Monoisotopic Mass | 213.14 Da | Critical for UPLC/MS validation ([M+H]+ = 214.2) 1. |

| Storage Temperature | 2–8°C (Sealed, Dry) | Prevents spontaneous oxidation of the aldehyde to a carboxylic acid. |

Hazard Identification & Mechanistic Toxicology

According to standardized Safety Data Sheets (SDS), this compound carries a "Warning" signal word and is associated with localized irritation and systemic toxicity upon ingestion 2.

Table 2: GHS Hazard Statements and Precautionary Directives

| GHS Code | Hazard Statement | Primary Mitigation (P-Statement) |

| H302 | Harmful if swallowed | P270 : Do not eat, drink, or smoke when using this product. |

| H315 | Causes skin irritation | P280 : Wear protective gloves/protective clothing. |

| H319 | Causes serious eye irritation | P305+P351+P338 : Rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation | P271 : Use only outdoors or in a well-ventilated area. |

The Causality of Toxicity

The toxicological profile is driven by the electrophilic aldehyde moiety . When exposed to biological tissues (epidermis, cornea, or mucous membranes), the aldehyde undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues) present in cellular proteins. This forms covalent Schiff base crosslinks, leading to protein denaturation, cellular stress, and the localized inflammatory responses characterized by H315, H319, and H335. Ingestion (H302) exacerbates this effect, as the acidic environment of the GI tract can catalyze these crosslinking reactions, leading to severe mucosal distress.

Hazard pathways and safety mitigation strategies for CAS 170491-62-0.

Green Chemistry: Mechanochemical Synthesis Integration

Historically, utilizing this intermediate for the synthesis of antipsychotics like PZ-1190 required environmentally toxic solvents (e.g., dichloromethane, tetrahydrofuran) and highly hazardous reducing agents (e.g., LiAlH4) 1.

To mitigate these hazards, modern protocols employ mechanochemistry (vibrational ball milling). By applying mechanical force, the activation energy for reductive alkylation is achieved in the solid state. This eliminates the need for volatile organic compounds (VOCs), drastically reducing the H335 (respiratory) inhalation risks associated with traditional batch synthesis, while improving the overall yield of PZ-1190 to 56% 1.

Mechanochemical synthetic workflow of PZ-1190 utilizing the chiral intermediate.

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the protocol mandates an immediate halt to prevent downstream failures or safety breaches.

Protocol 1: Safe Handling and Analytical Validation

Objective: Verify the structural integrity of the intermediate before synthesis while adhering to GHS safety mandates. Causality: Because the compound is a liquid oil prone to air-oxidation (converting the reactive aldehyde to a dead-end carboxylic acid), pre-reaction validation is mandatory.

-

Environmental Setup: Conduct all handling inside a certified chemical fume hood (face velocity >100 fpm) to negate H335 risks. Don nitrile gloves and splash goggles (P280).

-

Sampling: Extract a 5 µL aliquot of the light yellow oil using a positive-displacement pipette.

-

Dilution: Dilute the aliquot in 1 mL of LC-MS grade acetonitrile.

-

UPLC/MS Analysis: Run the sample through a C18 column using a water/acetonitrile gradient with 0.1% formic acid.

-

Self-Validation Checkpoint:

-

Pass: The mass spectrum must show a dominant peak at [M+H]+ = 214.2 with a purity of ≥98% 1.

-

Fail: If a peak at [M+H]+ = 230.2 is observed, oxidation has occurred. The batch must be neutralized and discarded as hazardous waste (P501).

-

Protocol 2: Mechanochemical Reductive Alkylation for PZ-1190

Objective: Synthesize the antipsychotic ligand PZ-1190 using a solvent-free ball milling technique. Causality: Mechanical kinetic energy replaces thermal energy and toxic solvents, driving the imine formation and subsequent reduction in the solid state, preserving the sensitive stereocenter.

-

Reagent Loading: In a 10 mL stainless steel milling jar, combine (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 equiv), the corresponding secondary amine precursor (1.0 equiv), and sodium triacetoxyborohydride (1.5 equiv).

-

Milling: Add a single 10 mm stainless steel ball. Seal the jar and mill in a vibrational ball mill at 30 Hz for exactly 4 hours.

-

Extraction: Open the jar inside a fume hood. Extract the resulting solid with a minimal volume of ethyl acetate (avoiding DCM).

-

Self-Validation Checkpoint (Enantiomeric Purity): Analyze the extracted product via chiral HPLC.

-

Pass: The chromatogram must yield an enantiomeric excess (ee) of ≥99% 1. This validates that the intense mechanical force did not induce racemization at the alpha-chiral center of the pyrrolidine ring.

-

Fail: If ee < 99%, milling frequency was too high, causing thermal micro-zones that induced racemization. Calibrate the mill frequency downward.

-

References

-

Zajdel, P., et al. "Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent." ACS Sustainable Chemistry & Engineering, 2023. Available at:[Link]

Sources

A Technical Guide to the Synthesis of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate: Biosynthetic Insights and Chemical Strategies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development, prized for its versatile pyrrolidine scaffold and reactive aldehyde functionality. This guide provides an in-depth exploration of the pathways leading to this key synthetic intermediate. We first delve into a bio-inspired, hypothetical biosynthetic route, grounding the discussion in the well-established natural synthesis of L-proline, the foundational core of the target molecule. The primary focus then shifts to robust and field-proven chemical synthesis methodologies. We offer a comparative analysis of premier oxidation techniques—the Swern and Dess-Martin oxidations—for the conversion of the precursor alcohol to the target aldehyde. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and includes mechanistic diagrams to offer a comprehensive resource for professionals in the field.

A Bio-Inspired Perspective: The Biosynthesis of the Pyrrolidine Core

While (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a synthetic molecule, its core pyrrolidine ring is a ubiquitous motif in nature. The tert-butoxycarbonyl (Boc) protecting group is a synthetic addition not found in natural pathways. Understanding the biosynthesis of the natural analog, L-proline, provides valuable context and inspiration for biocatalytic approaches.

In most organisms, including plants and bacteria, L-proline biosynthesis originates from the amino acid L-glutamate.[1][2] This pathway involves a series of enzymatic reductions.

The Glutamate Pathway to L-Proline:

-

Phosphorylation: The process begins with the ATP-dependent phosphorylation of L-glutamate by the enzyme Glutamate Kinase (GK), yielding γ-glutamyl phosphate.[3] This initial step activates the γ-carboxyl group, preparing it for reduction.

-

Reduction: Next, γ-glutamyl phosphate is reduced by the NADPH-dependent enzyme γ-glutamyl phosphate reductase (GPR), which produces glutamate-γ-semialdehyde (GSA).[3]

-

Cyclization and Final Reduction: GSA exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C).[1][2] This spontaneous cyclization is followed by the reduction of P5C to L-proline by the enzyme P5C reductase (P5CR), typically using NADH or NADPH as the reductant.[1]

An alternative pathway exists in some organisms, starting from ornithine, which is converted to GSA by ornithine aminotransferase (OAT).[1][4]

Hypothetically, a biosynthetic route to the target aldehyde could involve enzymatic homologation of L-proline followed by oxidation. However, a purely chemical approach is far more practical and controllable for synthesizing this specific non-natural derivative.

Chemical Synthesis: The Oxidation of a Precursor Alcohol

The most reliable and widely adopted chemical strategy to synthesize (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is the mild oxidation of its corresponding primary alcohol, (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate. This precursor is readily available or can be synthesized from Boc-L-proline via methods such as reduction to the aldehyde followed by a Wittig reaction and hydroboration-oxidation.

The critical final step—the oxidation—must be performed under conditions that prevent over-oxidation to the carboxylic acid.[5][6] Two methods stand out for their efficiency, mildness, and functional group tolerance: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[7][8]

Comparative Analysis of Key Oxidation Methodologies

The choice between Swern and DMP oxidation often depends on factors like substrate sensitivity, available equipment, scale, and tolerance for byproducts.

| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Primary Reagents | Dimethyl sulfoxide (DMSO), oxalyl chloride, triethylamine (or other hindered base).[7] | Dess-Martin Periodinane (a hypervalent iodine reagent).[9] |

| Typical Temperature | Cryogenic (-78 °C to -60 °C).[10] | Room Temperature (0 °C to 25 °C).[9] |

| Reaction Time | Typically rapid (1-3 hours). | Generally fast (0.5-2 hours).[11] |

| Key Byproducts | Dimethyl sulfide (malodorous), CO, CO₂, triethylammonium chloride.[12] | 2-Iodoxybenzoic acid (IBX), acetic acid.[9] |

| Advantages | High yields, wide functional group tolerance, inexpensive reagents.[12] | Very mild, neutral pH, easy workup, avoids toxic metals.[9][13] |

| Disadvantages | Requires cryogenic temperatures, produces a potent stench, generates toxic CO gas.[10][12] | Reagent is expensive and potentially explosive under heat/shock. |

Method 1: The Swern Oxidation

The Swern oxidation is a classic 'activated DMSO' reaction that reliably converts primary alcohols to aldehydes.[7] The causality behind its multi-step procedure lies in the sequential activation of DMSO, reaction with the alcohol, and base-mediated elimination.

Mechanism Rationale: The reaction begins with the activation of DMSO by oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[7] This low temperature is critical to prevent side reactions and control the decomposition of the activator, which releases CO and CO₂ gas.[10] The alcohol then attacks this electrophile, forming a key alkoxysulfonium salt.[7] Finally, the addition of a hindered base like triethylamine facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and the protonated base.[7]

Detailed Experimental Protocol: Swern Oxidation

-

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, ~0.2 M relative to the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add oxalyl chloride (1.5 equivalents) dropwise to the stirred DCM, ensuring the internal temperature remains below -65 °C.

-

DMSO Addition: Add dimethyl sulfoxide (DMSO, 2.5 equivalents) dissolved in a small amount of anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the resulting solution for 15 minutes.

-

Substrate Addition: Add a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise. The rate of addition should be controlled to keep the internal temperature below -65 °C. Stir the mixture for 30-45 minutes at -78 °C.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over ~45 minutes.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude aldehyde is typically purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.[14]

Method 2: The Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation provides a milder, more convenient alternative to the Swern protocol, operating at room temperature and avoiding many of the harsh reagents and byproducts.[8][9] It employs a hypervalent iodine compound, Dess-Martin periodinane, as the stoichiometric oxidant.[13]

Mechanism Rationale: The reaction mechanism involves an initial ligand exchange where the alcohol displaces an acetate group on the iodine center of DMP.[6] This is followed by deprotonation of the newly formed intermediate. The final step is an intramolecular elimination where an acetate ligand acts as a base to abstract the α-proton from the alcohol, leading to the formation of the carbonyl compound, IBX, and acetic acid. The reaction is often performed in chlorinated solvents like DCM.[9] The presence of a small amount of water can sometimes accelerate the reaction.[9]

Detailed Experimental Protocol: Dess-Martin Oxidation

-

Disclaimer: This protocol is a representative example. DMP is sensitive to moisture and can be explosive under certain conditions; handle with care.

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a solution of (S)-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Reagent Addition: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution in one portion at room temperature. If the substrate is acid-sensitive, sodium bicarbonate (2-3 equivalents) can be added as a buffer.[9]

-

Reaction Monitoring: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (~10 equivalents). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x volumes). Combine the organic layers, wash with saturated NaHCO₃, then with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the target aldehyde.

Conclusion

The synthesis of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is most effectively achieved through well-established chemical pathways rather than biosynthetic routes. The oxidation of the corresponding primary alcohol is the paramount strategy, with both the Swern and Dess-Martin oxidation methods offering reliable and high-yielding results. The Swern oxidation is a powerful, cost-effective tool, provided the laboratory is equipped for cryogenic reactions and can manage the byproducts. The Dess-Martin oxidation serves as an excellent, milder alternative that is often more convenient for smaller-scale syntheses and for use with sensitive substrates. A thorough understanding of the mechanisms, operational requirements, and safety considerations for each method, as presented in this guide, empowers researchers to make informed decisions and successfully synthesize this critical chiral intermediate for applications in drug discovery and development.

References

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link][10]

-

ASM Journals. Biosynthesis of Proline | EcoSal Plus. ASM Journals. [Link][3]

-

BYJU'S. Byproducts Produced in Swern Oxidation. BYJU'S. [Link][12]

-

Royal Society of Chemistry. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link][15]

-

National Center for Biotechnology Information. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases. PMC. [Link][1]

-

CORE. Mechanism of Proline Biosynthesis and Role of Proline Metabolism Enzymes Under Environmental Stress in Plants. CORE. [Link][16]

-

International Journal of Agriculture Innovations and Research. Review Proline Biosynthesis and its Role in Abiotic Stress. IJAIR. [Link][2]

-

National Center for Biotechnology Information. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link][17]

-

ResearchGate. Pathway of proline biosynthesis and degradation in higher plants. ResearchGate. [Link][4]

-

Chemistry Steps. Swern Oxidation. Chemistry Steps. [Link][5]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link][6]

-

Organic Chemistry Portal. Dess-Martin Oxidation. Organic Chemistry Portal. [Link][11]

-

Organic Chemistry Portal. Swern Oxidation. Organic Chemistry Portal. [Link][18]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link][19]

Sources

- 1. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijair.org [ijair.org]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Dess-Martin Oxidation | TCI AMERICA [tcichemicals.com]

- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-chemistry.org [organic-chemistry.org]

- 12. byjus.com [byjus.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 17. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Swern Oxidation [organic-chemistry.org]

- 19. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Application Note: Reductive Amination Protocols Using (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Introduction and Strategic Utility

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (commonly referred to as N-Boc-L-homoprolinal) is a highly versatile chiral building block in modern medicinal chemistry. Featuring a Boc-protected pyrrolidine ring and a reactive acetaldehyde appendage, it serves as a premier electrophile for introducing basic pyrrolidine motifs into complex molecular scaffolds. This structural modification is frequently utilized to enhance target binding affinity, improve pharmacokinetic parameters, and modulate physicochemical properties (such as basicity and solubility) in therapeutic candidates, including [1] and [2].

Mechanistic Insights and Causality

Reductive amination is a tandem process comprising two equilibrium-driven steps:

-

Condensation: The nucleophilic amine attacks the aldehyde carbonyl of N-Boc-L-homoprolinal, followed by dehydration to form an imine (with primary amines) or an iminium ion (with secondary amines).

-

Reduction: The transient imine/iminium species is irreversibly reduced to the corresponding alkylated amine.

The Causality of Reagent Selection: The choice of reducing agent dictates the chemoselectivity of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this protocol[3]. The electron-withdrawing acetate ligands reduce the nucleophilicity of the borohydride core, rendering it too mild to rapidly reduce the starting aliphatic aldehyde at room temperature. However, the iminium intermediate is significantly more electrophilic than the parent aldehyde, allowing NaBH(OAc)₃ to selectively reduce it.

The addition of a weak acid, such as [3], serves a dual purpose: it accelerates the dehydration step to drive iminium formation and protonates the imine to increase its susceptibility to hydride attack, which is critical when utilizing weakly nucleophilic amines.

Reaction Workflow

Workflow for the reductive amination and subsequent deprotection of N-Boc-L-homoprolinal.

Standard Experimental Protocol

This protocol describes a self-validating, highly reproducible method for coupling (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate with a primary or secondary amine.

Materials:

-

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 equiv)

-

Amine substrate (1.05 - 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Glacial acetic acid (1.0 - 2.0 equiv, optional but recommended)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 - 0.2 M)

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the amine substrate (1.05 equiv) and (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 equiv) in anhydrous DCE (to achieve a 0.2 M concentration).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the stirring solution. Expert Insight: For anilines or sterically hindered secondary amines, pre-stirring this mixture for 30–60 minutes at room temperature allows the iminium equilibrium to establish before introducing the reducing agent[3].

-

Reduction: Portion-wise, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture. Maintain vigorous stirring at room temperature (20–25 °C). The reaction is typically complete within 2 to 12 hours.

-

Reaction Monitoring: Monitor the consumption of the starting aldehyde via TLC (e.g., 30% EtOAc in Hexanes, visualized by Ninhydrin or PMA stain) or LC-MS.

-

Quenching and Workup: Once complete, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (equal volume to the reaction solvent) to neutralize the acetic acid and decompose excess borohydride[1][3]. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) three times.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to afford the pure Boc-protected amine.

-

Deprotection (Downstream): If the free pyrrolidine is required for subsequent coupling, treat the intermediate with Trifluoroacetic Acid (TFA) in DCM (1:4 v/v) at room temperature for 1-2 hours, followed by concentration and neutralization[1].

Optimization & Reagent Selection

To ensure a self-validating system, researchers must select the appropriate reducing agent based on the nucleophilicity of the amine and the functional group tolerance required.

| Reducing Agent | Relative Reactivity | Chemoselectivity (Imine vs. Aldehyde) | Optimal Conditions | Key Advantages / Disadvantages |

| NaBH(OAc)₃ | Mild | Excellent | DCE/THF, RT, AcOH | Preferred standard. Non-toxic byproduct, highly selective. Poor solubility in MeOH. |

| NaBH₃CN | Very Mild | Excellent | MeOH, pH 3-4, RT | Good for highly hindered amines. Drawback: Generates highly toxic HCN gas during acidic workup. |

| 2-Picoline Borane | Mild | Good | MeOH/H₂O, RT | "Green" alternative to NaBH₃CN. Excellent for anilines and acid-sensitive substrates. |

| NaBH₄ | Strong | Poor | MeOH/EtOH, 0 °C | Not recommended. Rapidly reduces the starting homoprolinal to the homoprolinol byproduct. |

Case Study: Synthesis of MetAP2 Inhibitor Intermediates

In the development of anthranilic acid sulfonamides as Methionine Aminopeptidase-2 (MetAP2) inhibitors, researchers utilized (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (Boc-homoprolinal) to append a basic pyrrolidine side chain[2]. The reductive amination was successfully executed using polymer-supported cyanoborohydride (PS-CNBH₃) and acetic acid in a DCM/MeOH mixture at elevated temperatures (70 °C), followed by standard TFA-mediated Boc deprotection[2]. This structural modification was critical for reducing human serum albumin (HSA) binding while maintaining on-target enzymatic inhibition[2].

References

-

Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

- Thermally-cleavable protecting and linker groups.US Patent US11161869B2. Google Patents.

-

Discovery and Optimization of Anthranilic Acid Sulfonamides as Inhibitors of Methionine Aminopeptidase-2: A Structural Basis for the Reduction of Albumin Binding. Journal of Medicinal Chemistry. ACS Publications. URL:[Link]

Sources

Application Note: Wittig Olefination of (S)-tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Executive Summary & Scientific Context

The synthesis of complex indolizidine and pyrrolizidine alkaloids (e.g., castanospermine, bulgecinine) relies heavily on the precise stereochemical manipulation of amino acid-derived building blocks [1]. (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate , commonly known as N-Boc-L-homoprolinal, is a premier chiral intermediate in these workflows.

Extending the carbon backbone of N-Boc-L-homoprolinal without compromising its existing (S)-stereocenter requires highly controlled carbon-carbon bond-forming reactions. The Wittig olefination is the gold standard for this transformation. This application note provides a rigorous, self-validating protocol for the Wittig olefination of N-Boc-L-homoprolinal, detailing the mechanistic causality behind reagent selection, temperature control, and byproduct mitigation.

Mechanistic Causality & Reaction Design

When designing an olefination protocol for a chiral, enolizable aldehyde like N-Boc-L-homoprolinal, standardizing the reaction conditions is critical to prevent epimerization and degradation.

-

Base Selection (The Nucleophilicity Problem): Generating the phosphonium ylide requires a strong base. While n-butyllithium (n-BuLi) is commonly used, its strong nucleophilicity can lead to unintended attack on the electrophilic carbonyl carbon of the Boc protecting group. We strictly mandate the use of Sodium bis(trimethylsilyl)amide (NaHMDS) . NaHMDS is a sterically hindered, non-nucleophilic base that quantitatively deprotonates the phosphonium salt without side reactions.

-

Temperature Kinetics (Preventing Epimerization): The methylene protons adjacent to the aldehyde (-CH₂-CHO) are weakly acidic. If the ylide is introduced at room temperature, it can act as a Brønsted base rather than a nucleophile, leading to enolization of the aldehyde and subsequent epimerization of the C2 pyrrolidine stereocenter. By conducting the addition at -78 °C , we thermodynamically favor the kinetic [2+2] cycloaddition over the acid-base side reaction.

Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.

Quantitative Data & Selectivity Analysis

The choice of ylide fundamentally alters the stereochemical outcome (E/Z ratio) and the required reaction conditions. The table below summarizes the validated parameters for different olefination goals using N-Boc-L-homoprolinal.

| Olefination Type | Ylide Precursor | Base Required | Temperature Profile | Yield (%) | Stereoselectivity (E:Z) |

| Methylenation | Ph₃PCH₃Br | NaHMDS | -78 °C → RT | 84 - 89 | N/A (Terminal Alkene) |

| Homologation (Ester) | Ph₃P=CHCO₂Et | None (Pre-formed) | 0 °C → RT | 88 - 94 | > 95:5 (Trans-selective) |

| Homologation (Alkyl) | Ph₃PCH₂CH₃Br | NaHMDS | -78 °C → RT | 76 - 82 | ~ 15:85 (Cis-selective) |

Experimental Workflow & Self-Validating Protocols

Step-by-step experimental workflow for the Wittig olefination of N-Boc-homoprolinal.

Protocol A: Terminal Methylenation (Synthesis of (S)-tert-butyl 2-allylpyrrolidine-1-carboxylate)

This protocol utilizes a non-stabilized ylide to convert the aldehyde into a terminal alkene [2].

Step 1: Ylide Generation

-

Flame-dry a 100 mL Schlenk flask under argon. Add methyltriphenylphosphonium bromide (1.5 equiv, 1.5 mmol) and anhydrous THF (10 mL).

-

Cool the suspension to 0 °C using an ice bath.

-

Dropwise, add NaHMDS (1.0 M in THF, 1.45 equiv, 1.45 mL).

-

Self-Validation Check: The cloudy white suspension must transition to a vibrant, clear yellow solution within 15 minutes, confirming the formation of the methylenetriphenylphosphorane ylide.

-

Step 2: Aldehyde Addition 4. Cool the ylide solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to equilibrate. 5. Dissolve (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous THF (2 mL) and add it dropwise over 5 minutes down the side of the flask to pre-cool the droplets. 6. Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

Step 3: Quench and IPC (In-Process Control) 7. Quench the reaction by adding saturated aqueous NH₄Cl (5 mL). 8. Self-Validation Check (TLC): Extract a 50 µL aliquot into EtOAc. Run a TLC (20% EtOAc/Hexanes) stained with KMnO₄. The complete disappearance of the UV-inactive aldehyde spot (R_f ~0.3) and the emergence of a strongly KMnO₄-active olefin spot (R_f ~0.6) validates reaction completion.

Step 4: Purification & TPPO Removal 9. Extract the aqueous layer with EtOAc (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. 10. Critical Step: Suspend the crude sticky residue in cold hexanes (15 mL) and sonicate for 5 minutes. Triphenylphosphine oxide (TPPO) will precipitate as a fine white powder. Filter through a Celite pad. 11. Purify the filtrate via flash chromatography (0-10% EtOAc/Hexanes) to yield the pure terminal alkene.

-

Analytical Validation: ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of terminal olefinic protons (a multiplet at ~5.8 ppm and two doublets at ~5.0 ppm).

Protocol B: Stereoselective Chain Extension (Synthesis of α,β-Unsaturated Ester)

For extending the chain while installing a reactive ester moiety, a stabilized ylide is used. Because the ylide is stabilized by resonance, no external strong base is required, and the reaction is highly E-selective.

-

In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

-

Add ethyl (triphenylphosphoranylidene)acetate (1.2 equiv) in one portion at room temperature.

-

Stir for 4-6 hours.

-

Self-Validation Check: The reaction is complete when the aldehyde is consumed via TLC. Stabilized ylides react slower; if incomplete at 4 hours, gently reflux at 40 °C.

-

-

Concentrate the mixture and apply the same cold-hexane trituration technique described in Protocol A to remove TPPO before column chromatography.

Troubleshooting Guide

-

Issue: Low Yield & High Aldehyde Recovery.

-

Cause: Moisture in the phosphonium salt quenching the ylide.

-

Solution: Azeotropically dry the methyltriphenylphosphonium bromide with anhydrous toluene (3 × 5 mL) and dry under high vacuum for 2 hours prior to use.

-

-

Issue: Epimerization of the Product (Loss of Enantiomeric Purity).

-

Cause: Localized heating during aldehyde addition or excess base.

-

Solution: Ensure the equivalents of NaHMDS (1.45 eq) are strictly less than the phosphonium salt (1.5 eq) so no free base remains in solution. Maintain strict -78 °C internal temperature during addition.

-

-

Issue: Product Co-elutes with TPPO.

-

Cause: Insufficient trituration.

-

Solution: If TPPO persists post-column (visible in ³¹P NMR as a singlet at ~29 ppm), dissolve the mixture in a minimal amount of diethyl ether and add an excess of pentane at -20 °C to crash out the remaining TPPO.

-

References

[1] Jain, V. K., et al. "Synthetic Applications of Amino Acid Derived Aldehydes in Asymmetric Hydroxylation Reactions Using Nitrosobenzene." SynOpen, vol. 9, 2025, pp. 64-72.[Link]

[2] Fitjer, L., and Quabeck, U. "The Wittig Reaction: Methylenecyclohexane." Organic Syntheses, Coll. Vol. 5, 1973, p. 751.[Link]

Navigating the Critical Step: A Guide to Boc Deprotection of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate Derivatives

Introduction

In the landscape of pharmaceutical synthesis and drug development, the pyrrolidine scaffold is a cornerstone, appearing in a multitude of biologically active molecules.[1][2] The specific derivative, (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, is a valuable chiral building block, featuring a reactive aldehyde poised for further chemical elaboration. Its synthesis often involves the use of the tert-butyloxycarbonyl (Boc) protecting group to mask the pyrrolidine nitrogen.[2][3] The subsequent removal of this Boc group is a critical transformation that requires careful consideration to preserve the integrity of the sensitive aldehyde functionality. This application note provides an in-depth guide to the various methods for Boc deprotection of this class of compounds, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific needs.

The Boc group is favored for its stability under a range of conditions and its relatively straightforward removal under acidic conditions.[3][4][5] However, the presence of the aldehyde in the target molecule introduces a potential challenge, as aldehydes can be susceptible to side reactions under harsh acidic environments. Therefore, a nuanced understanding of the available deprotection methodologies is paramount for achieving high yields and purity.

Mechanistic Overview of Acid-Catalyzed Boc Deprotection

The most common and well-established method for Boc group removal is through acid-catalyzed hydrolysis.[3][5] The general mechanism involves the following key steps:

-

Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][6][7] This initial step increases the electrophilicity of the carbonyl carbon.

-